N-(Diphenylmethyl)-4-pyridinecarboxamide
Overview
Description
N-(Diphenylmethyl)-4-pyridinecarboxamide is an organic compound that features a pyridine ring substituted with a diphenylmethyl group and a carboxamide group
Scientific Research Applications
N-(Diphenylmethyl)-4-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
Target of Action
N-(Diphenylmethyl)isonicotinamide, also known as N-benzhydrylpyridine-4-carboxamide, is a derivative of isonicotinamide . Isonicotinamide is a component of the coenzyme NAD and plays a significant role in preventing nutritional deficiency . It is also involved in the treatment of tuberculosis .
Mode of Action
It is known that isonicotinamide, a related compound, can interact with metal complexes, potentially influencing their reactivity . This interaction could lead to the formation of new compounds with potential biological activity .
Biochemical Pathways
All components of vitamin B3, including isonicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play a crucial role in various biochemical pathways.
Pharmacokinetics
It is known that n-methylnicotinamide, a metabolite of nicotinamide, is excreted in the urine . This suggests that N-(diphenylmethyl)isonicotinamide might also be metabolized and excreted in a similar manner.
Result of Action
Isonicotinamide, a related compound, has been reported to have anti-tubercular, anti-pyretic, fibrinolytic, and anti-bacterial properties .
Action Environment
The action of N-(diphenylmethyl)isonicotinamide may be influenced by various environmental factors. For instance, the reaction between isonicotinamide and other compounds can yield different structures depending on the reaction conditions, such as temperature and molar ratio .
Biochemical Analysis
Biochemical Properties
N-(diphenylmethyl)isonicotinamide has been reported to have significant roles in biochemical reactions
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)-4-pyridinecarboxamide typically involves the reaction of 4-pyridinecarboxylic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then reacted with ammonia or an amine to form the carboxamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylmethyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the pyridine and carboxamide functionalities.
Pyridinecarboxamide: Contains the pyridine and carboxamide groups but lacks the diphenylmethyl substitution.
Desoxypipradrol: A structurally related compound with similar pharmacological properties.
Uniqueness
N-(Diphenylmethyl)-4-pyridinecarboxamide is unique due to the combination of its diphenylmethyl and pyridinecarboxamide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzhydrylpyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-11-13-20-14-12-17)21-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZKRGRJAGTFOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949653 | |
Record name | N-(Diphenylmethyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26863-95-6 | |
Record name | 4-Pyridinecarboxamide, N-(diphenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026863956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Diphenylmethyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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